molecular formula C23H23N3O3S B11187836 methyl [(2E)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate

methyl [(2E)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate

Cat. No.: B11187836
M. Wt: 421.5 g/mol
InChI Key: XYEXLGQIKUTSHR-UHFFFAOYSA-N
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Description

METHYL 2-[(2E)-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 2-[(2E)-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative undergoes further reactions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-[(2E)-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share the indole nucleus but differ in their substituents and overall structure. The uniqueness of METHYL 2-[(2E)-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 2-[3-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C23H23N3O3S/c1-15-8-9-19-18(12-15)16(14-24-19)10-11-26-22(28)20(13-21(27)29-2)30-23(26)25-17-6-4-3-5-7-17/h3-9,12,14,20,24H,10-11,13H2,1-2H3

InChI Key

XYEXLGQIKUTSHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3C(=O)C(SC3=NC4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

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